1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides conformational rigidity, which can enhance binding specificity and affinity.
Comparison with Similar Compounds
Aminomethylphosphonic acid: This compound shares the aminomethyl group but differs in its phosphonic acid functionality.
Uniqueness: 1-(Aminomethyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where conformational rigidity and specific functional groups are required.
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-(aminomethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c7-3-6(5(9)10)1-4(8)2-6/h1-3,7H2,(H,9,10) |
InChI Key |
OJRVRYMSGMDGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(CN)C(=O)O |
Origin of Product |
United States |
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